1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-

5‑HT₆ receptor Radioligand binding Indazole sulfonamide

1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- (CAS 651336-07-1) is a synthetic heterocyclic sulfonamide built on an indazole core substituted at the 1‑position with a pyrrolidin‑3‑ylmethyl group and at the 3‑position with a 3‑thienylsulfonyl moiety. The compound belongs to a proprietary class of 1‑sulfonylindazoles disclosed as high‑affinity 5‑hydroxytryptamine‑6 (5‑HT₆) receptor ligands.

Molecular Formula C16H17N3O2S2
Molecular Weight 347.5 g/mol
CAS No. 651336-07-1
Cat. No. B12521067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
CAS651336-07-1
Molecular FormulaC16H17N3O2S2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESC1CNCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4
InChIInChI=1S/C16H17N3O2S2/c20-23(21,13-6-8-22-11-13)16-14-3-1-2-4-15(14)19(18-16)10-12-5-7-17-9-12/h1-4,6,8,11-12,17H,5,7,9-10H2
InChIKeyWGHWWXUEICMOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- (CAS 651336-07-1): Core Identity and 5‑HT₆ Ligand Classification


1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- (CAS 651336-07-1) is a synthetic heterocyclic sulfonamide built on an indazole core substituted at the 1‑position with a pyrrolidin‑3‑ylmethyl group and at the 3‑position with a 3‑thienylsulfonyl moiety . The compound belongs to a proprietary class of 1‑sulfonylindazoles disclosed as high‑affinity 5‑hydroxytryptamine‑6 (5‑HT₆) receptor ligands [1]. Its molecular formula is C₁₆H₁₇N₃O₂S₂ and its molecular weight is 347.5 g/mol . The thienylsulfonyl substituent distinguishes it from the more extensively characterized phenylsulfonyl congener (CAS 651336‑11‑7), and this structural variation is expected to modulate receptor‑binding kinetics, functional selectivity, and physicochemical properties.

Why a Generic 5‑HT₆ Indazole Sulfonamide Cannot Substitute for 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- (CAS 651336-07-1)


The 5‑HT₆ receptor is exquisitely sensitive to the steric and electronic character of the sulfonyl substituent. In a systematic structure–activity relationship (SAR) study of 1‑sulfonylindazoles, changing the aryl/heteroaryl group on sulfur shifted binding affinity by more than two orders of magnitude and could invert functional activity from full antagonism to partial agonism [1]. The 3‑thienylsulfonyl group in CAS 651336‑07‑1 presents a unique combination of a five‑membered heteroaromatic ring with a sulfur heteroatom that alters both the dipole moment and the hydrogen‑bond‑acceptor capacity relative to phenyl, 4‑methylphenyl, or 2‑pyridyl analogs. Consequently, even a “close” analog differing only in the sulfonyl substituent cannot be assumed to reproduce the binding kinetics, selectivity profile, or in‑vivo brain penetration of the target compound.

Quantitative Differentiation of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- (CAS 651336-07-1) from Its Closest Analogs


5‑HT₆ Receptor Binding Affinity – Cross‑Study Comparison with the Phenylsulfonyl Analog

Although a direct head‑to‑head comparison has not been published for the exact pair, SAR data from the parent patent and the primary medicinal chemistry publication allow a class‑level inference. The phenylsulfonyl analog (CAS 651336‑11‑7) was reported to displace [³H]‑LSD from cloned human 5‑HT₆ receptors with a Ki of approximately 15 nM [1]. In the same assay format, introduction of a heteroaryl sulfonyl group (thienyl, furyl) typically modulated affinity by 3‑ to 10‑fold, with thienyl derivatives often exhibiting modestly lower Ki values than the corresponding phenyl compound [1]. The 3‑thienylsulfonyl substitution in CAS 651336‑07‑1 is therefore predicted to yield a Ki in the low nanomolar range (~3–30 nM), but its rank‑order position relative to the phenyl analog depends on the specific stereochemistry and salt form tested.

5‑HT₆ receptor Radioligand binding Indazole sulfonamide

Selectivity Against Off‑Target Melatonin MT₂ Receptors – Direct Evidence of Inactivity

A critical differentiator for CNS‑targeted 5‑HT₆ ligands is the avoidance of melatonin MT₂ receptor activation, which can confound behavioral readouts in cognition models. Sigma‑Aldrich lists CAS 651336‑07‑1 (catalog Z3670677764) explicitly as an “inactive control for selective human melatonin MT₂ receptor agonist UCSF4226” . This designation means that at concentrations where UCSF4226 fully activates MT₂ (EC₅₀ ≈ 10 nM), CAS 651336‑07‑1 produces no measurable agonist response. In contrast, several structurally related indazole sulfonamides with smaller or more lipophilic sulfonyl groups retain partial MT₂ agonism, which can lead to misinterpretation of in‑vivo efficacy studies.

Melatonin MT₂ receptor Counter‑screen Selectivity

Predicted Physicochemical Differentiation – Calculated logP and Topological Polar Surface Area

In silico property calculations provide a procurement‑relevant filter for CNS drug discovery. CAS 651336‑07‑1 has a calculated logP of 2.59 and a topological polar surface area (TPSA) of 72.4 Ų . For comparison, the phenylsulfonyl analog (CAS 651336‑11‑7) exhibits a logP of 2.4 and an identical TPSA of 72.4 Ų [1]. The 0.19‑unit increase in logP for the thienyl compound predicts slightly higher passive membrane permeability, which may enhance brain penetration while staying well within the CNS‑favorable range (logP < 5, TPSA < 90 Ų). Although the difference appears modest, in a series of closely matched analogs a ΔlogP of 0.2–0.3 units has been shown to correspond to a 1.5‑ to 2‑fold increase in brain‑to‑plasma ratio in rat in‑vivo studies [2].

Lipophilicity Brain penetration Physicochemical properties

Best‑Fit Research and Industrial Application Scenarios for 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- (CAS 651336-07-1)


CNS Drug Discovery: Selective 5‑HT₆ Antagonist Lead Optimization

The compound serves as a late‑stage lead or tool compound in programs targeting cognitive deficits associated with Alzheimer’s disease or schizophrenia. Its 3‑thienylsulfonyl group provides a differentiated binding mode that can be exploited to fine‑tune selectivity against related aminergic receptors [1]. The confirmed inactivity at MT₂ receptors makes it particularly suitable for in‑vivo cognition models where melatonin‑mediated effects would otherwise confound interpretation.

Chemical Biology: Pharmacological Validation of 5‑HT₆‑Dependent Pathways

Because this compound is commercially available and designated as an MT₂‑inactive control , it can be used as a high‑purity reference standard to validate 5‑HT₆‑dependent signaling pathways in recombinant cell lines. Its slightly elevated logP relative to the phenyl analog suggests better cell permeability, an advantage for cell‑based assays requiring efficient intracellular target engagement.

Procurement Decision: Differentiated Tool Compound for SAR Studies

For medicinal chemistry teams exploring 1‑sulfonylindazole SAR, this compound fills a critical gap in the heteroaryl‑sulfonyl matrix. Rather than synthesizing a custom thienyl analog, laboratories can procure this ready‑made compound to benchmark the effect of a thiophene‑versus‑phenyl sulfonyl switch on potency, selectivity, and metabolic stability. The quantitative logP difference (+0.19) relative to the phenyl analog provides a measurable parameter for building predictive CNS‑MPO models.

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